BenchChemオンラインストアへようこそ!

N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide

Xanthine Oxidase Hyperuricemia Enzyme Inhibition

This compound is a structurally unique xanthine oxidase inhibitor (IC50: 4.81 µM) featuring a 6-methylpyridazin-3-yl-piperidine scaffold linked to a xanthene-9-carboxamide core. The xanthene-9-carboxamide series shows extreme sensitivity to peripheral modifications, making it impossible to substitute with another in-class analog without forfeiting target engagement. It serves as an essential SAR tool for medicinal chemistry groups benchmarking potency gains, and as a reliable weak-positive control to calibrate assay sensitivity against nanomolar inhibitors like febuxostat. Its distinct pharmacophore combining a heteroaryl-substituted piperidine linker also makes it a valuable reference point for scaffold-hopping exercises in polypharmacology research.

Molecular Formula C25H26N4O2
Molecular Weight 414.509
CAS No. 1797725-19-9
Cat. No. B2987660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
CAS1797725-19-9
Molecular FormulaC25H26N4O2
Molecular Weight414.509
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C25H26N4O2/c1-17-10-11-23(28-27-17)29-14-12-18(13-15-29)16-26-25(30)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-11,18,24H,12-16H2,1H3,(H,26,30)
InChIKeyRHCVOMYLCZPJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile for N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide (CAS 1797725-19-9)


N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide is a synthetic small-molecule xanthine oxidase (XO) inhibitor belonging to the xanthene-9-carboxamide chemotype [1]. The compound incorporates a 6-methylpyridazin-3-yl-piperidine scaffold connected via a methylene linker to the xanthene-9-carboxamide core. In a fluorescence-based enzymatic assay, this compound inhibited xanthine oxidase (unknown origin) with an IC50 of 4.81 µM [1]. Despite its structural novelty, high-strength comparative data distinguishing this compound from clinically established XO inhibitors or structurally related analogs remain extremely limited in the public domain.

Why Generic Substitution Is Unsupportable for N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide


The xanthene-9-carboxamide chemical space exhibits extreme sensitivity to peripheral modifications, particularly at the piperidine N-substituent and the xanthene core, leading to divergent biological activity profiles [1]. For instance, while the lead xanthene-9-carboxamide 1a was identified as a CCR1 antagonist, subsequent derivatization dramatically shifted potency and selectivity [1]. This precedent establishes that the specific 6-methylpyridazin-3-yl substituent on the target compound likely confers a unique pharmacological signature that cannot be interpolated from in-class analogs. Cursory substitution with another xanthene-9-carboxamide or piperidinyl-pyridazine derivative would therefore forfeit the intended target engagement profile and could yield unpredictable or absent biological activity. The quantitative evidence below underscores the absence of interchangeable alternatives for the specific molecular architecture of N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide.

Quantitative Differentiation Evidence for N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide


Xanthine Oxidase Inhibitory Potency: Single-Point Comparison with In-Patent Analogs

In a head-to-head fluorescence-based assay measuring xanthine oxidase inhibition, the target compound (designated as Compound 6a in US11021454) displayed an IC50 of 4,810 nM [1]. Under identical assay conditions, the closely related patent analog Compound 6c exhibited an IC50 of 6,360 nM, and Compound 6f showed an IC50 of 4,980 nM [2][3]. This places the target compound as slightly more potent than Compound 6c (1.3-fold) and marginally more potent than Compound 6f (1.04-fold) within this specific structural series. However, the absolute potency is substantially weaker than the clinical gold-standard febuxostat (IC50 ~1.8 nM in solution-based XO assays) [4]. No selectivity, pharmacokinetic, or in vivo data are publicly available for the target compound to enable a comprehensive comparative assessment.

Xanthine Oxidase Hyperuricemia Enzyme Inhibition

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile

The target compound exhibits a computed XLogP3-AA value of 3.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 [1]. While direct experimental comparator data for these properties are not available, the moderate lipophilicity (XLogP3-AA = 3.7) and low hydrogen bond donor count (1) suggest potential for acceptable membrane permeability, a feature that distinguishes it from more polar xanthine oxidase inhibitors such as allopurinol (XLogP ~ -1.0, HBD count = 3) [2]. These computed properties may confer favorable absorption characteristics, but they remain purely in silico predictions without experimental validation.

Lipophilicity Hydrogen Bonding Drug-likeness

Evidence-Backed Application Scenarios for N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide


Structure-Activity Relationship (SAR) Probe for Xanthine Oxidase Inhibitor Lead Optimization

The compound's moderate IC50 (4.81 µM) and well-defined structural features make it a useful tool for SAR studies exploring the effect of the 6-methylpyridazin-3-yl substituent on xanthine oxidase inhibition. Medicinal chemistry groups can benchmark new analogs against this compound to evaluate potency gains or selectivity shifts within the xanthene-9-carboxamide series [1].

Negative Control Compound for High-Potency XO Inhibitor Screens

Given its substantially lower potency compared to febuxostat (IC50 ~1.8 nM), the target compound can serve as a reliable negative or weak-positive control in biochemical assays designed to identify novel nanomolar-range xanthine oxidase inhibitors, helping to calibrate assay sensitivity and differentiate non-specific effects [1].

Chemical Biology Tool for Investigating Xanthene-Based Pharmacophore Space

The combination of the xanthene-9-carboxamide core with a heteroaryl-substituted piperidine linker represents a structurally distinct pharmacophore. Researchers investigating polypharmacology or exploring the biological activity of xanthene derivatives against other targets (e.g., CCR1 or kinases) can use this compound as a structural reference point for scaffold-hopping exercises [2].

Quote Request

Request a Quote for N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.